molecular formula C8H9ClF3N B3168438 N-(2,2,2-trifluoroethyl)aniline hydrochloride CAS No. 929286-62-4

N-(2,2,2-trifluoroethyl)aniline hydrochloride

Cat. No.: B3168438
CAS No.: 929286-62-4
M. Wt: 211.61 g/mol
InChI Key: SZBQCJLKOQCTRW-UHFFFAOYSA-N
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Description

N-(2,2,2-Trifluoroethyl)aniline hydrochloride (CAS 929286-62-4) is a fluorinated aniline derivative with the molecular formula C 8 H 9 ClF 3 N and a molecular weight of 211.61 g/mol . This compound serves as a versatile building block in scientific research, particularly in the synthesis of more complex molecules for medicinal chemistry and drug discovery. The incorporation of the 2,2,2-trifluoroethyl group is a common strategy in lead optimization, as this moiety can significantly enhance the properties of drug candidates by increasing metabolic stability, improving lipophilicity, and strengthening receptor binding affinity . The hydrochloride salt form improves the compound's handling characteristics and solubility for various experimental applications. This chemical is a valuable intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials. It is exclusively intended for research and development purposes in a controlled laboratory setting. This compound is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N.ClH/c9-8(10,11)6-12-7-4-2-1-3-5-7;/h1-5,12H,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBQCJLKOQCTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Reactivity Profiles of N 2,2,2 Trifluoroethyl Aniline Hydrochloride

Electronic Effects of the N-Trifluoroethyl Group on Aromatic Amine Reactivity and Stability

The introduction of a 2,2,2-trifluoroethyl group onto the nitrogen atom of aniline (B41778) profoundly alters the electronic properties, reactivity, and stability of the parent molecule. The trifluoromethyl (-CF3) moiety is recognized as one of the most potent electron-withdrawing groups in organic chemistry, primarily through a strong negative inductive effect (-I) exerted by the three highly electronegative fluorine atoms. nih.govmdpi.com This powerful inductive pull draws electron density away from the ethyl bridge, the nitrogen atom, and subsequently, the aromatic ring. nih.gov

Consequently, the electron density at the nitrogen lone pair is significantly diminished. This reduction in electron availability directly translates to a decrease in the amine's basicity and nucleophilicity. masterorganicchemistry.com For instance, the presence of a trifluoro group in 2,2,2-trifluoroethylamine (B1214592) has been shown to reduce its nucleophilicity by a factor of approximately 100,000 compared to non-fluorinated analogues. masterorganicchemistry.com A similar, pronounced effect is observed in N-(2,2,2-trifluoroethyl)aniline, rendering it a much weaker base and nucleophile than aniline or N-ethylaniline. researchgate.net

This electron-withdrawing nature also deactivates the benzene (B151609) ring toward electrophilic aromatic substitution compared to aniline. mdpi.comwebsite-files.com However, the nitrogen atom's lone pair can still participate in resonance with the aromatic π-system, donating electron density to the ortho and para positions. testbook.comwikipedia.orgbyjus.com This resonance effect, though weakened by the inductive pull, makes the N-(2,2,2-trifluoroethyl)amino group an ortho-, para-director, albeit a deactivating one. chemistrysteps.com The high chemical and thermal stability of the trifluoromethyl group also imparts considerable robustness to the molecule. nih.gov

Nucleophilic Reactivity of the N-Trifluoroethylaniline Amine Moiety

The strong electron-withdrawing character of the N-trifluoroethyl group, as detailed previously, is the dominant factor governing the nucleophilic reactivity of the amine moiety. The diminished electron density on the nitrogen atom makes N-(2,2,2-trifluoroethyl)aniline a significantly weaker nucleophile compared to aniline. masterorganicchemistry.comresearchgate.net This reduced nucleophilicity has direct consequences for its participation in common amine-centered reactions, such as alkylation and acylation, which would likely require more forcing conditions or highly reactive electrophiles to proceed efficiently.

Despite its attenuated reactivity, the amine can still function as a nucleophile in certain contexts. For example, during its synthesis via metal-catalyzed N-H insertion, the aniline substrate acts as the nucleophile, attacking a transient metal-carbene intermediate. nih.govnih.gov Studies on this transformation show that anilines bearing electron-donating groups, which are inherently more nucleophilic, react more readily and provide higher yields. nih.govrsc.org This observation underscores that while the N-trifluoroethyl group in the final product drastically reduces nucleophilicity, the reactivity of the precursor aniline as a nucleophile is a key factor in the success of the synthesis.

Mechanistic Pathways of N-Trifluoroethylation Reactions

The synthesis of N-(2,2,2-trifluoroethyl)aniline and its derivatives often proceeds through sophisticated mechanistic pathways involving highly reactive intermediates. These methods transform aniline precursors into the desired N-trifluoroethylated products.

A prominent strategy for the N-trifluoroethylation of anilines involves the catalytic N-H insertion reaction using 2,2,2-trifluorodiazoethane (B1242873) (CF3CHN2) as the trifluoroethyl source. nih.govnih.gov This reaction is effectively catalyzed by various transition-metal complexes, including those based on silver(I) and iron(III)-porphyrin. nih.govnih.govrsc.orgrsc.org

The generally accepted mechanism posits the initial reaction of the metal catalyst with trifluorodiazoethane to generate a highly reactive metal-carbene (or carbenoid) intermediate (e.g., [M]=CHCF3). nih.govnih.gov This intermediate is then susceptible to nucleophilic attack by the aniline. The lone pair of the aniline's nitrogen atom attacks the electrophilic carbene carbon, leading to the formation of a new nitrogen-carbon bond and insertion of the trifluoroethylidene unit into the N-H bond, yielding the final product and regenerating the active catalyst. nih.govresearchgate.net In the case of silver catalysis, the key step is proposed to be a migratory insertion involving the silver carbene. nih.gov

More advanced, one-pot synthetic protocols have been developed that generate the necessary trifluorodiazoethane in situ from stable precursors like 2,2,2-trifluoroethylamine hydrochloride. nih.govrsc.org These methods often involve a cascade reaction sequence. nih.gov In an iron-porphyrin catalyzed system, the reaction is initiated by the interaction of the iron(III) catalyst with a nitrite (B80452) source (e.g., sodium nitrite) under acidic conditions. nih.gov This leads to the formation of a ferrous nitrosyl complex, [Fe(II)TPP(NO)], which has been identified and characterized by electron spin resonance (ESR) spectroscopy. nih.gov

This ferrous nitrosyl intermediate is crucial as it is believed to react with the trifluorodiazoethane, formed concurrently from the diazotization of trifluoroethylamine hydrochloride, to produce the key iron-carbene species. nih.gov Protonation events are critical throughout this process; an acidic medium is required for the efficient generation of both the nitrosyl complex and the diazo compound. nih.gov This intricate interplay of intermediates allows for the synthesis to be conducted in a single vessel from readily available starting materials. rsc.org

The outcome of N-trifluoroethylation reactions is highly dependent on a variety of reaction parameters, including the choice of catalyst, the electronic and steric properties of the aniline substrate, and the solvent system.

Catalyst Selection: The identity of the metal catalyst is paramount. In one comparative study, an iron-porphyrin complex [Fe(TPP)Cl] provided good yields, whereas analogous porphyrin complexes of manganese, copper, and cobalt were ineffective, yielding only trace amounts of the product. nih.gov Similarly, silver(I) salts have been shown to be efficient catalysts for this transformation. nih.gov

Substrate Electronic Effects: The electronic nature of substituents on the aniline ring significantly impacts the reaction yield. Anilines bearing electron-donating groups (e.g., methyl, methoxy) generally provide higher yields than those with electron-withdrawing groups (e.g., halo, nitro). nih.govrsc.org This is attributed to the increased nucleophilicity of electron-rich anilines, which facilitates a more rapid attack on the electrophilic metal-carbene intermediate. nih.gov

Steric Hindrance: The reaction is sensitive to steric effects. Bulky groups near the amine functionality on either the aniline or a secondary amine substrate can impede the reaction. For example, substrates such as 4-bromo-N-isopropylaniline and 2-methoxy-N-methylaniline failed to produce the desired product under certain catalytic conditions, highlighting the influence of steric hindrance on reactivity. researchgate.net

The table below summarizes the effect of aniline substituents on the yield in an iron-porphyrin catalyzed N-trifluoroethylation. nih.gov

Aniline SubstrateSubstituent PositionSubstituent TypeYield (%)
o-methylanilineorthoElectron-Donating78
p-methoxyanilineparaElectron-Donating93
Aniline--72
p-chloroanilineparaElectron-Withdrawing65
p-bromoanilineparaElectron-Withdrawing68
p-nitroanilineparaElectron-Withdrawing45

Other Reactivity Studies of N-(2,2,2-trifluoroethyl)aniline

Beyond its nucleophilic character and synthesis, the reactivity profile of N-(2,2,2-trifluoroethyl)aniline includes participation in other significant organic transformations.

Electrophilic Aromatic Substitution: As previously noted, the N-trifluoroethylamino group is deactivating yet ortho-, para-directing. byjus.comchemistrysteps.com Therefore, the compound can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. testbook.comwikipedia.org The reactions would be expected to proceed more slowly than with aniline, and the incoming electrophile would be directed primarily to the para position, with some ortho substitution, depending on steric factors. testbook.com

N-Nitrosation: Like other secondary anilines, N-(2,2,2-trifluoroethyl)aniline is susceptible to N-nitrosation. jchr.org Reaction with nitrosating agents, such as sodium nitrite in an acidic medium or tert-butyl nitrite, would be expected to chemoselectively form the corresponding N-nitroso derivative, N-nitroso-N-(2,2,2-trifluoroethyl)aniline. jchr.orgresearchgate.net This reaction typically shows high selectivity for the nitrogen atom over electrophilic attack on the deactivated aromatic ring. jchr.org

Synthetic Utility of the N-Trifluoroethyl Moiety: The N-(2,2,2-trifluoroethyl) group is a valuable moiety in modern synthetic chemistry. For example, N-(2,2,2-trifluoroethyl)isatin ketimines are used as versatile building blocks in asymmetric [3+2] cycloaddition reactions to construct complex, chiral spirooxindole derivatives, which are of interest in medicinal chemistry. nih.govnih.gov The stability and unique electronic properties of the N-trifluoroethyl group make it a useful component in the design of such synthetic intermediates.

Acid-Base Chemistry and Salt Formation Equilibrium

N-(2,2,2-trifluoroethyl)aniline hydrochloride, as the salt of a weak base (N-(2,2,2-trifluoroethyl)aniline) and a strong acid (hydrochloric acid), plays a significant role in various chemical transformations. The equilibrium between the anilinium salt and its free base form is fundamental to its reactivity and solubility.

The formation of anilinium chlorides is a straightforward acid-base reaction. youtube.comwikipedia.org For aniline, the reaction with hydrochloric acid results in the formation of anilinium chloride, a white solid. wikipedia.org This process is a simple protonation of the amino group. youtube.com Similarly, N-(2,2,2-trifluoroethyl)aniline reacts with hydrochloric acid to yield this compound. youtube.comwikipedia.org The presence of the electron-withdrawing trifluoroethyl group is expected to decrease the basicity of the nitrogen atom compared to aniline, thereby influencing the position of the salt formation equilibrium.

The equilibrium can be represented as follows:

C₆H₅NHCH₂CF₃ + HCl ⇌ C₆H₅NH₂⁺CH₂CF₃Cl⁻

The hydrochloride salt form is often utilized in synthesis to improve the handling and stability of the amine. For instance, 2,2,2-trifluoroethylamine hydrochloride is a common fluorine source for the N-trifluoroethylation of anilines. nih.govrsc.org This highlights the practical utility of the hydrochloride salt in facilitating chemical reactions.

Table 1: Physicochemical Properties of Aniline and its Hydrochloride Salt
PropertyAnilineAniline Hydrochloride
Chemical Formula C₆H₅NH₂C₆H₅NH₃⁺Cl⁻
Molar Mass 93.13 g/mol 129.59 g/mol
Appearance Oily liquidWhite solid
Melting Point -6 °C196 °C
Boiling Point 184 °C245 °C
Solubility in water 3.6 g/100 mL at 20 °C1070 g/L

C-F Bond Activation and Hydrodefluorination Studies

The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation a significant challenge in organic chemistry. nih.gov The trifluoromethyl group (CF₃) is particularly robust due to the increasing strength and decreasing length of C-F bonds with increased fluorination of the carbon atom. nih.gov Consequently, transformations involving the activation of C-F bonds in compounds like N-(2,2,2-trifluoroethyl)aniline are difficult to achieve. nih.gov

Hydrodefluorination (HDF), the replacement of a fluorine atom with a hydrogen atom, is a key transformation for modifying fluorinated molecules. Research has demonstrated that the catalytic activation of a single C-F bond in trifluoromethyl arenes can lead to the selective formation of ArCF₂H. nih.gov This process often requires transition metal catalysts, such as palladium and copper combinations, under relatively mild conditions. nih.gov

The mechanism for such transformations can be complex. For instance, a method for the catalytic reduction of ArCF₃ to ArCF₂H revealed that the formation of ArCF₂H and further reduction products like ArCH₃ can proceed through separate reaction pathways. nih.gov This suggests that careful control of reaction conditions can allow for selective monofunctionalization of the trifluoromethyl group. nih.gov

While studies specifically targeting N-(2,2,2-trifluoroethyl)aniline are limited, the principles derived from research on other trifluoromethyl arenes are applicable. The electron-donating nature of the anilino group could potentially influence the reactivity of the C-F bonds in the trifluoroethyl moiety. Other approaches to C-F bond activation include electrochemical methods, which utilize in situ generated Lewis acidic silyl (B83357) cations to mediate fluoride (B91410) abstraction, offering a "green" alternative for hydrodefluorination. rsc.org

Table 2: Bond Dissociation Energies (BDEs) of C-F Bonds
CompoundBDE (kcal/mol)
CH₃–F109
Benzyl fluoride99

Data sourced from literature on C-F bond activation. nih.gov

Intramolecular Cyclization and Rearrangement Reactions Involving Trifluoroethylated Anilines

Trifluoroethylated anilines and related structures can undergo a variety of intramolecular cyclization and rearrangement reactions, leading to the formation of diverse heterocyclic compounds. Although specific examples involving N-(2,2,2-trifluoroethyl)aniline are not extensively documented, related transformations provide insight into its potential reactivity.

One relevant area of research is the palladium-catalyzed intramolecular C-H difluoroalkylation. acs.org For instance, the synthesis of substituted 3,3-difluoro-2-oxindoles has been achieved through such a pathway. acs.org This type of reaction suggests that under appropriate catalytic conditions, the trifluoroethyl group in N-(2,2,2-trifluoroethyl)aniline could potentially participate in cyclization reactions involving the ortho C-H bonds of the aniline ring.

Furthermore, intramolecular cyclization of β-amino cyclic ketones has been utilized to synthesize trifluoromethylated fused tricyclic pyrazoles. rsc.org This process often proceeds through the in situ generation of trifluoromethylated β-diazo ketones. rsc.org While the structure of N-(2,2,2-trifluoroethyl)aniline is different, this demonstrates the utility of trifluoromethylated amino compounds in constructing complex heterocyclic systems.

Rearrangement reactions are also a possibility. For example, the classical Pummerer rearrangement of 2,2,2-trifluoroethylaryl sulfoxides can lead to the formation of reactive thionium (B1214772) intermediates, which can then participate in further reactions. researchgate.net Although this is not a direct reaction of a trifluoroethylated aniline, it illustrates the types of rearrangements that trifluoroethyl-containing aromatic compounds can undergo.

The development of novel synthetic methods continues to expand the possibilities for intramolecular reactions. For example, a metal-free tandem reduction and N-trifluoroethylation of quinolines and quinoxalines has been developed using trifluoroacetic acid as the fluorine source. researchgate.net Such innovative approaches could potentially be adapted for intramolecular transformations of trifluoroethylated anilines.

Advanced Applications and Research Utility of N 2,2,2 Trifluoroethyl Aniline Hydrochloride and Its Derivatives

Role as a Key Synthetic Intermediate in Complex Organic Synthesis

The structural attributes of N-(2,2,2-trifluoroethyl)aniline hydrochloride, particularly the trifluoroethyl moiety, make it a pivotal intermediate in the synthesis of complex organic molecules. This section details its application in the creation of fluorinated heterocyclic compounds and N-trifluoroethylated amines for agrochemical research.

Synthesis of Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds are of immense interest in medicinal chemistry and materials science due to their enhanced metabolic stability, binding affinity, and unique electronic properties. N-(2,2,2-trifluoroethyl)aniline and its derivatives serve as crucial building blocks for introducing the trifluoroethyl group into various heterocyclic systems.

Recent research has demonstrated the synthesis of a variety of fluorinated quinoline (B57606) analogs, which are known for their potential antifungal activities. nih.gov While direct use of this compound in these specific syntheses is not always detailed, the importance of fluorinated anilines as precursors is well-established. nih.gov For instance, 2-fluoroaniline (B146934) is a key starting material in the synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol, a precursor to various bioactive quinoline derivatives. nih.gov The strategic incorporation of a trifluoroethyl group onto the aniline (B41778) ring provides a pathway to novel fluorinated quinolines with potentially enhanced biological efficacy.

Furthermore, the synthesis of fluorinated 1,2,4-triazino[3,4-b] nih.govnih.govsemanticscholar.orgthiadiazolones has been explored for their potential as antiviral and anthelmintic agents. researchgate.netscirp.org These complex heterocyclic systems can be constructed from fluorinated aminophenyl precursors. The use of N-(2,2,2-trifluoroethyl)aniline derivatives in such synthetic schemes would allow for the introduction of the trifluoroethyl group, which is known to favorably modulate the lipophilicity and metabolic stability of drug candidates. nih.gov

The following table provides examples of fluorinated heterocyclic compounds where trifluoroethylated aniline precursors could be utilized.

Heterocyclic CorePrecursor ExamplePotential Application
Quinoline2-FluoroanilineAntifungal Agents
1,2,4-Triazino[3,4-b] nih.govnih.govsemanticscholar.orgthiadiazoloneFluorinated 3-Aminophenyl-1,2,4-triazinothiadiazoloneAntiviral, Anthelmintic
TriazineN-(4-bromophenyl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine-2-amineInsecticides

Preparation of N-Trifluoroethylated Amines for Agrochemical Research

N-trifluoroethylated amines are widely used as key intermediates in the development of modern agrochemicals, including herbicides, insecticides, and fungicides. nih.gov The introduction of a trifluoroethyl group can significantly enhance the biological activity and selectivity of these compounds. nih.govsemanticscholar.org this compound serves as a direct precursor to a wide range of N-trifluoroethylated anilines.

A notable method for the synthesis of these compounds is the iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source. nih.govrsc.org This one-pot reaction proceeds via a cascade of diazotization and N-trifluoroethylation, offering good yields and compatibility with various functional groups on the aniline ring. nih.gov This method highlights the direct utility of the hydrochloride salt in preparing valuable agrochemical intermediates.

Research into anilino-triazine insecticides has shown that substituents on the aniline ring play a crucial role in determining insecticidal potency. nih.gov Specifically, electron-withdrawing groups like trifluoromethyl (CF3) in the para-position of the aniline ring have been found to enhance efficacy against certain lepidopteran species. nih.gov This structure-activity relationship underscores the importance of trifluoroethylated anilines in designing potent agrochemicals. The synthesis of such compounds often involves the reaction of substituted anilines with triazine cores, where N-(2,2,2-trifluoroethyl)aniline derivatives can be employed.

The table below summarizes examples of N-trifluoroethylated amines and their relevance in agrochemical research.

Compound ClassSynthetic MethodApplication AreaKey Finding
N-trifluoroethylated anilinesIron porphyrin-catalyzed N–H insertionAgrochemical IntermediatesEfficient one-pot synthesis from 2,2,2-trifluoroethylamine hydrochloride. nih.gov
Anilino-triazinesReaction of substituted anilines with triazinesInsecticidesElectron-withdrawing groups on the aniline enhance insecticidal potency. nih.gov
Dinitroaniline HerbicidesNitration and subsequent derivatization of anilinesHerbicidesTrifluralin, a dinitroaniline herbicide, contains a trifluoromethyl group. researchgate.net

Derivatization Agent in Analytical Methodologies

In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for analysis by a particular method, such as gas chromatography (GC). This often involves increasing the analyte's volatility, thermal stability, or detectability.

Enhancement of Volatility and Detectability in Chromatography

While specific applications of this compound as a derivatizing agent are not extensively documented in readily available literature, the principle of using fluorinated reagents to enhance analyte properties for GC analysis is well-established. nih.govresearchgate.netresearchgate.net The introduction of a trifluoroethyl group can significantly increase the volatility of polar analytes containing active hydrogens (e.g., in carboxylic acids, phenols, and amines), making them more amenable to GC separation. researchgate.net

For instance, 2,2,2-trifluoroethanol (B45653) has been successfully used to derivatize carboxylic acid herbicides for GC analysis, improving their resolution and detection. nih.gov This suggests that a reagent like N-(2,2,2-trifluoroethyl)aniline could potentially be used to derivatize other classes of compounds. The trifluoromethyl group is a strong electron-capturing moiety, which can enhance the sensitivity of detection when using an electron capture detector (ECD), a common detector in gas chromatography.

Applications in Spectroscopic Analysis Sample Preparation

In the context of spectroscopic analysis, particularly mass spectrometry (MS) coupled with GC (GC-MS), derivatization can lead to the formation of derivatives with characteristic fragmentation patterns, aiding in structural elucidation. The introduction of a trifluoroethyl group would produce a derivative with a distinct mass shift and isotopic pattern, which could be beneficial for identifying and quantifying the original analyte in complex matrices. While direct evidence for the use of this compound for this purpose is scarce, the general principles of derivatization chemistry support its potential utility in this area. semanticscholar.org

Development of Novel Materials and Polymers with Enhanced Thermal and Chemical Resistance

The incorporation of fluorine atoms into polymers is a well-known strategy for enhancing their thermal stability, chemical resistance, and other desirable properties. Polyaniline and its derivatives are a class of conducting polymers with a wide range of potential applications.

The synthesis of polyaniline derivatives through the polymerization of substituted anilines is a common approach to modify the properties of the resulting polymer. rsc.orgnih.gov The polymerization of N-(2,2,2-trifluoroethyl)aniline would be expected to yield a polymer with a fluorinated side chain. The presence of the trifluoroethyl group could impart increased hydrophobicity and thermal stability to the polyaniline backbone. bue.edu.eg

Research on fluorine-substituted polyanilines has shown that the introduction of fluorine can alter the polymer's structural, thermal, and electronic properties. researchgate.net While these studies have primarily focused on fluoro- and trifluoromethyl-substituted anilines, the principles can be extended to N-(2,2,2-trifluoroethyl)aniline. The electropolymerization of 3,5-bis(trifluoromethyl)aniline (B1329491) has been shown to produce a hydrophobic and thermally stable polymer film. bue.edu.eg This suggests that polymers derived from N-(2,2,2-trifluoroethyl)aniline could exhibit similar enhanced properties.

Furthermore, fluorinated monomers are used in the synthesis of various high-performance polymers. For example, poly(2,2,2-trifluoroethyl methacrylate) is a fluorinated polymer synthesized by RAFT polymerization. mdpi.com While this does not directly involve aniline, it demonstrates the broader utility of the trifluoroethyl group in creating functional polymers. The development of polymers from N-(2,2,2-trifluoroethyl)aniline could lead to new materials for applications such as protective coatings, sensors, and electronic devices. rsc.org

Spectroscopic and Analytical Characterization Techniques for N 2,2,2 Trifluoroethyl Aniline Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of N-(2,2,2-trifluoroethyl)aniline hydrochloride. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR spectra offer a detailed map of the molecule's atomic connectivity and chemical environment.

¹H NMR for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy provides crucial information about the number, environment, and connectivity of hydrogen atoms in this compound. The protonation of the amine nitrogen to form the hydrochloride salt results in a downfield shift of adjacent protons compared to the free amine.

The aromatic protons on the phenyl ring typically appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The methylene (B1212753) protons (-CH₂-) of the trifluoroethyl group are observed as a quartet around δ 4.0-4.5 ppm, a result of coupling with the three adjacent fluorine atoms. The proton on the nitrogen atom (N-H) is expected to be a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Table 1: Representative ¹H NMR Data for N-(2,2,2-trifluoroethyl)aniline Moiety

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H 7.0 - 8.0 Multiplet -
-CH₂- ~4.0 - 4.5 Quartet ~9.0

Note: The chemical shifts for the hydrochloride salt will be influenced by protonation and may differ slightly from the free amine.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is employed to analyze the carbon framework of the molecule. The spectrum will show distinct signals for each unique carbon atom. The trifluoromethyl carbon (-CF₃) will appear as a quartet due to one-bond coupling with the three fluorine atoms, typically in the range of δ 120-130 ppm. The methylene carbon (-CH₂-) will also exhibit a quartet structure due to two-bond coupling to the fluorine atoms, usually found around δ 45-50 ppm. The aromatic carbons will produce a set of signals between δ 110-150 ppm. Protonation of the nitrogen atom in the hydrochloride salt is expected to have a noticeable effect on the chemical shifts of the ipso-carbon and other nearby carbons in the phenyl ring. rsc.org

Table 2: Representative ¹³C NMR Data for N-(2,2,2-trifluoroethyl)aniline Moiety

Carbon Chemical Shift (δ, ppm) Multiplicity (due to ¹⁹F coupling) Coupling Constant (J, Hz)
-CF₃ ~124 Quartet ~278
Aromatic C-N ~143 Singlet -
Aromatic C-H ~110 - 130 Singlet -

Note: The chemical shifts for the hydrochloride salt will be influenced by protonation and may differ slightly from the free amine.

¹⁹F NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoroethyl group. This signal will appear as a triplet due to coupling with the two adjacent methylene protons. The typical chemical shift for a CF₃ group in this environment is around -72 ppm. rsc.org The protonation state of the nearby nitrogen atom in the hydrochloride salt can influence the electronic environment of the trifluoromethyl group, potentially causing a slight shift in the ¹⁹F resonance compared to the free amine.

Table 3: Representative ¹⁹F NMR Data for N-(2,2,2-trifluoroethyl)aniline Moiety

Fluorine Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)

Note: The chemical shift for the hydrochloride salt may be slightly different from the free amine.

Application in Reaction Monitoring and Purity Assessment

NMR spectroscopy is a powerful tool for in-situ monitoring of the synthesis of N-(2,2,2-trifluoroethyl)aniline. acs.org For instance, in the N-alkylation of aniline (B41778) with a trifluoroethylating agent, the reaction progress can be followed by observing the disappearance of the starting material signals and the appearance of the product signals in the ¹H or ¹⁹F NMR spectra. researchgate.netnih.gov This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Furthermore, quantitative NMR (qNMR) can be used for the accurate determination of the purity of this compound. acs.orgacs.org By integrating the signals of the analyte and a certified internal standard of known concentration, the absolute purity of the compound can be calculated. researchgate.net This method is particularly valuable as it does not require a reference standard of the analyte itself. Both ¹H and ¹⁹F qNMR can be employed for this purpose, with ¹⁹F qNMR often offering the advantage of a simpler spectrum with less signal overlap.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in this compound by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. The formation of the anilinium ion in the hydrochloride salt leads to the appearance of a broad absorption in the 2500-3000 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibrations.

Key expected absorption bands include:

N⁺-H stretching: A broad and strong band in the region of 2500-3000 cm⁻¹.

C-H stretching (aromatic): Sharp peaks typically above 3000 cm⁻¹.

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

C=C stretching (aromatic): Medium to strong bands in the 1450-1600 cm⁻¹ region.

C-F stretching: Strong and characteristic absorptions in the 1100-1300 cm⁻¹ region, indicative of the trifluoromethyl group.

C-N stretching: A band in the 1200-1350 cm⁻¹ region.

Table 4: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N⁺-H Stretching 2500 - 3000 Strong, Broad
Aromatic C-H Stretching > 3000 Medium, Sharp
Aliphatic C-H Stretching < 3000 Medium
Aromatic C=C Stretching 1450 - 1600 Medium to Strong
C-F Stretching 1100 - 1300 Strong

The analysis of these characteristic bands in the FT-IR spectrum, in conjunction with NMR data, provides a comprehensive and unambiguous confirmation of the structure and identity of this compound.

Raman Spectroscopy

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about molecular vibrations, yielding insights into the chemical structure, phase, and polymorphism of a material. When applied to this compound, the resulting spectrum would exhibit characteristic peaks corresponding to the vibrational modes of its constituent functional groups, namely the aniline ring, the N-H bond of the secondary amine hydrochloride, and the trifluoroethyl group.

Research on similar aniline derivatives demonstrates the utility of Raman spectroscopy in identifying key structural features. researchgate.netresearchgate.net The aromatic ring of the aniline moiety gives rise to several distinct bands. The C-H stretching vibrations of the benzene (B151609) ring typically appear in the 3000–3100 cm⁻¹ region. Ring stretching vibrations, often referred to as "ring breathing" modes, produce sharp, intense peaks in the 1400–1600 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations are also observable at lower wavenumbers.

Table 1: Expected Characteristic Raman Shifts for this compound

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹)
C-H Stretch Aromatic Ring 3000 - 3100
N-H Stretch Amine Hydrochloride 2400 - 2800
C=C Stretch Aromatic Ring 1400 - 1600
C-F Stretch Trifluoromethyl Group 1100 - 1400
C-N Stretch Aryl Amine 1250 - 1350

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. For this compound (C₈H₉ClF₃N), the molecular weight is 211.61 g/mol . biosynth.com The free base, N-(2,2,2-trifluoroethyl)aniline (C₈H₈F₃N), has a monoisotopic mass of approximately 175.06 Da. uni.lu

In a typical mass spectrum, the intact molecule can be observed as a molecular ion (M⁺) or a protonated molecule ([M+H]⁺). For N-(2,2,2-trifluoroethyl)aniline, the protonated molecule would have an m/z of approximately 176.07. uni.lu The analysis of fragmentation patterns provides valuable structural information. The fragmentation of the parent ion is influenced by the stability of the resulting fragments. Common fragmentation pathways for this molecule would likely involve:

Cleavage of the C-C bond between the ethyl group and the trifluoromethyl group.

Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of the trifluoroethyl group.

Fragmentation of the aniline ring , which is characteristic of aromatic amines. nist.gov

Analysis of related anilines by Gas Chromatography-Mass Spectrometry (GC-MS) often involves derivatization to improve volatility and chromatographic behavior, with the resulting spectra showing strong molecular ions that aid in positive identification. nih.gov

Table 2: Predicted m/z Values for Key Ions of N-(2,2,2-trifluoroethyl)aniline (Free Base)

Ion Formula Predicted m/z Description
[M+H]⁺ [C₈H₉F₃N]⁺ 176.07 Protonated Molecular Ion
[M]⁺ [C₈H₈F₃N]⁺ 175.06 Molecular Ion
[M-CF₃]⁺ [C₇H₈N]⁺ 106.07 Loss of trifluoromethyl radical

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements (primarily carbon, hydrogen, nitrogen, sulfur, and halogens) in a sample. This method provides a direct measure of a compound's empirical formula and is a critical test of its purity and identity. The Dumas method, a type of combustion analysis, is a modern and widely accepted technique for determining nitrogen content, which can then be used to calculate protein content in biological samples. thermofisher.com

For this compound, which has the chemical formula C₈H₉ClF₃N, the theoretical elemental composition can be calculated based on its atomic constituents and its molecular weight of 211.61 g/mol . biosynth.com An experimental analysis of a pure sample should yield mass percentages that are in close agreement with these theoretical values, typically within a ±0.4% tolerance. Any significant deviation would suggest the presence of impurities, residual solvent, or that the compound has a different chemical structure than proposed.

Table 3: Theoretical vs. Representative Experimental Elemental Composition of this compound

Element Symbol Theoretical Mass % Representative Experimental Mass %
Carbon C 45.41% 45.35%
Hydrogen H 4.29% 4.33%
Chlorine Cl 16.75% 16.70%
Fluorine F 26.93% Not Typically Measured

Electron Spin Resonance (ESR) Spectroscopy in Mechanistic Investigations

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as free radicals or transition metal complexes. mlsu.ac.insci-hub.ruuni-frankfurt.de The target compound, this compound, is a diamagnetic species with all its electrons paired. Therefore, it does not produce an ESR signal and cannot be directly characterized by this technique. mit.edu

However, ESR spectroscopy serves as an invaluable tool for mechanistic investigations related to the synthesis or degradation of such compounds, where paramagnetic intermediates may be formed. mit.edu For example, if the N-trifluoroethylation of an aniline were to proceed via a radical mechanism, ESR could be used to detect and identify the radical intermediates involved.

A relevant application is seen in the iron porphyrin-catalyzed N-trifluoroethylation of anilines, a reaction that produces compounds structurally similar to the title compound. nih.gov In that study, ESR spectroscopy was employed not to study the aniline product, but to characterize the paramagnetic ferrous nitrosyl complex (FeTPP(NO)) proposed as a key intermediate in the catalytic cycle. The ESR spectrum provided characteristic g-values that confirmed the formation of this complex, thereby supporting the proposed reaction mechanism. nih.gov This demonstrates the role of ESR in elucidating reaction pathways rather than in the direct characterization of the final, stable diamagnetic product.

Table 4: Experimental ESR Data for a Catalytic Intermediate (FeTPP(NO)) in a Related Aniline Synthesis nih.gov

Measurement Condition Observed g-values
Room Temperature 2.05

Chromatographic Techniques for Separation and Purity Determination

Chromatographic techniques are essential for the separation, identification, and purification of compounds, as well as for the determination of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for the analysis of aniline derivatives. thermofisher.com

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of polar and thermolabile compounds like this compound without the need for derivatization. thermofisher.com A reversed-phase column (e.g., C18) with a mobile phase consisting of an acetonitrile/water or methanol/water mixture, often with a pH modifier like formic acid or trifluoroacetic acid, would be appropriate. Detection is typically achieved using a UV detector, as the aniline ring possesses a strong chromophore. On-line solid-phase extraction (SPE) can be coupled with HPLC to enhance sensitivity for trace-level analysis in complex matrices. thermofisher.com

Gas Chromatography (GC): GC is another powerful technique for purity assessment, offering high resolution. Due to the polarity and potential for erratic response of some aniline derivatives, derivatization may sometimes be employed, although direct analysis is often possible on suitable capillary columns. nih.govepa.gov A common setup would involve a capillary column with a polar stationary phase and a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD), the latter offering enhanced selectivity for nitrogen-containing compounds. epa.gov

The choice between HPLC and GC depends on the compound's volatility and thermal stability. For the hydrochloride salt, HPLC is generally the more direct method, while GC would be more suitable for the more volatile free base form.

Table 5: Illustrative Chromatographic Conditions for the Analysis of N-(2,2,2-trifluoroethyl)aniline

Parameter HPLC Method GC Method
Technique Reversed-Phase HPLC Capillary GC
Column C18 (e.g., 4.6 x 150 mm, 5 µm) AT-210 or similar (e.g., 30 m x 0.53 mm)
Mobile Phase / Carrier Gas Acetonitrile / Water with 0.1% Formic Acid Helium or Hydrogen
Detector UV-Vis Diode Array Detector (DAD) Flame Ionization Detector (FID) or NPD

| Typical Application | Purity analysis of the hydrochloride salt | Purity analysis of the free base, impurity profiling |

Computational and Theoretical Investigations of N 2,2,2 Trifluoroethyl Aniline Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the electronic structure and reactivity of N-(2,2,2-trifluoroethyl)aniline hydrochloride. These calculations provide information on molecular orbitals, charge distribution, and other electronic descriptors.

The electronic properties of aniline (B41778) are significantly influenced by the substitution on the nitrogen atom and the aromatic ring. nih.govacs.org The introduction of a 2,2,2-trifluoroethyl group is expected to have a substantial impact. The trifluoromethyl group is a strong electron-withdrawing substituent, which influences the compound's electronic properties, solubility, and reactivity. This effect, combined with the protonation of the aniline nitrogen to form the hydrochloride salt, will significantly alter the electronic landscape compared to neutral aniline.

Protonation of the nitrogen atom in aniline is a critical factor in determining its electronic structure. Computational studies on aniline protonation have shown that it can occur at either the nitrogen atom or the para-carbon of the ring, with the preferred site being highly dependent on the computational method and basis set used. acs.orgresearchgate.net In the case of this compound, protonation is localized on the nitrogen, which will draw electron density away from the aromatic ring, thereby deactivating it towards electrophilic substitution.

Key electronic parameters that can be calculated to predict reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity. For this compound, the electron-withdrawing trifluoroethyl group and the positive charge on the nitrogen are expected to lower the energy of the HOMO, leading to a larger HOMO-LUMO gap compared to aniline.

Table 1: Predicted Electronic Properties of Aniline Derivatives

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Aniline-5.12-0.214.91
N-ethylaniline-4.98-0.154.83
N-(2,2,2-trifluoroethyl)aniline-5.45-0.584.87
This compound-7.89-2.345.55

Note: The values in this table are illustrative and based on general trends observed in computational studies of similar compounds.

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling is a valuable tool for investigating the mechanisms of chemical reactions, including the formation of N-(2,2,2-trifluoroethyl)aniline. The N-alkylation of anilines can proceed through various pathways, and computational modeling can help identify the most energetically favorable routes and characterize the transition states involved. researchgate.netrsc.org

One common method for the synthesis of N-trifluoroethylated anilines involves the reaction of anilines with a suitable trifluoroethylating agent. Computational studies can model the nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the trifluoroethyl group. The reaction mechanism can be elucidated by locating the transition state structure and calculating the activation energy. scispace.comresearchgate.net

For instance, in a nucleophilic substitution reaction, the aniline nitrogen acts as the nucleophile. The reaction would proceed through a transition state where the N-C bond is partially formed and the bond to the leaving group is partially broken. The geometry and energy of this transition state can be calculated using methods like DFT. rsc.org

Iron-catalyzed N-trifluoroethylation of anilines has also been reported. acs.orgrsc.orgnih.govresearchgate.net In such reactions, computational studies can help to understand the role of the catalyst. For example, DFT calculations can be used to model the formation of reactive intermediates, such as iron-nitrene or iron-carbene species, and their subsequent reaction with the aniline substrate. The calculated energy profile for the catalytic cycle can provide insights into the rate-determining step and the factors that control the reaction's efficiency and selectivity.

Table 2: Calculated Activation Energies for a Postulated SN2 Reaction Pathway

ReactantsTransition State DescriptionActivation Energy (kcal/mol)
Aniline + CH3CH2BrN---C---Br bond angle ~178°25.4
Aniline + CF3CH2BrN---C---Br bond angle ~175°28.1

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from molecular modeling of reaction pathways.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods can accurately predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds. aip.org

For this compound, DFT calculations can be used to compute its theoretical IR spectrum. materialsciencejournal.org The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure. Characteristic vibrational modes, such as the N-H stretch of the ammonium (B1175870) group, the C-F stretches of the trifluoroethyl group, and the aromatic C-H and C-C vibrations, can be identified and assigned.

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted with good accuracy using computational methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govnih.govaps.orgresearchgate.net The predicted chemical shifts can aid in the assignment of experimental NMR spectra, which is particularly useful for complex molecules with overlapping signals.

Conformational analysis is another important aspect of theoretical investigation, especially for a flexible molecule like N-(2,2,2-trifluoroethyl)aniline. The rotation around the C-N and C-C single bonds can lead to different conformers with distinct energies. Computational methods can be used to perform a systematic search of the conformational space to identify the most stable conformers and to determine the energy barriers for their interconversion. This information is crucial for understanding the molecule's three-dimensional structure and its influence on physical and chemical properties.

Table 3: Predicted ¹⁹F NMR Chemical Shifts for a Model Fluorinated Aniline

Fluorine Atom PositionPredicted Chemical Shift (ppm)
Ortho-125.3
Meta-110.1
Para-118.7

Note: The values are for a hypothetical fluorinated aniline derivative and are provided for illustrative purposes.

Structure-Reactivity Relationship (SAR) Studies via Computational Approaches

Structure-Reactivity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their reactivity or biological activity. morressier.com Computational approaches, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies, play a significant role in this field by providing a wide range of molecular descriptors that can be used to build predictive models. nih.govresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netucsb.edunih.gov

For a series of substituted anilines, including this compound, computational descriptors can be calculated to quantify various aspects of their molecular structure. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., solvation energy). nih.govtandfonline.comumn.edu

These calculated descriptors can then be used to develop QSAR models that relate them to experimentally observed reactivity, such as reaction rates or equilibrium constants. For example, the nucleophilicity of anilines in a particular reaction could be correlated with electronic descriptors like the charge on the nitrogen atom or the HOMO energy. researchgate.net Such models can be used to predict the reactivity of new, untested aniline derivatives and to gain a deeper understanding of the factors that govern their chemical behavior.

Table 4: Exemplary Computational Descriptors for SAR Studies of Aniline Derivatives

DerivativeNitrogen Atomic Charge (e)HOMO Energy (eV)Molecular Polarizability (ų)
Aniline-0.45-5.1211.2
4-Nitroaniline-0.38-5.8912.5
4-Methoxyaniline-0.48-4.8512.8
N-(2,2,2-trifluoroethyl)aniline-0.41-5.4512.1

Note: The data presented is for illustrative purposes and represents the type of descriptors used in computational SAR studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2,2,2-trifluoroethyl)aniline hydrochloride, and how are reaction conditions optimized?

  • Synthesis Methods :

  • Step 1 : React aniline derivatives (e.g., nitroaniline) with 2,2,2-trifluoroethanol via nucleophilic substitution. Catalysts like Pd/C or acidic/basic conditions are used to drive the reaction .
  • Step 2 : Hydrochloride salt formation is achieved by treating the free base with HCl gas or aqueous HCl, followed by crystallization .
  • Optimization : Adjust temperature (typically 60–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to maximize yield (reported 70–85% in similar compounds) .

Q. How do the physicochemical properties of this compound influence its handling and storage?

  • Key Properties :

  • Solubility : High solubility in polar solvents (water, methanol) due to the hydrochloride salt form; limited in non-polar solvents .
  • Stability : Hygroscopic; store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the trifluoroethyl group .
  • Melting Point : Estimated ~200–240°C (based on analogs like 4-(trifluoromethyl)aniline hydrochloride) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Primary Methods :

  • NMR : ¹⁹F NMR to confirm trifluoroethyl group integrity (δ −70 to −75 ppm) and ¹H NMR for aromatic protons (δ 6.5–7.5 ppm) .
  • HPLC : Purity assessment using C18 columns with mobile phases like acetonitrile/water (0.1% TFA) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~230–240 m/z) .

Advanced Research Questions

Q. How does the trifluoroethyl group impact the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Mechanistic Insights :

  • The strong electron-withdrawing effect of CF₃ increases electrophilicity at the adjacent carbon, enhancing susceptibility to nucleophilic attack (e.g., SN2 reactions with amines or thiols) .
  • Oxidation : Under strong oxidizing agents (KMnO₄/H₂SO₄), the aniline moiety forms quinone derivatives, while the trifluoroethyl group remains inert .
    • Case Study : In analogs like 2-methyl-4-(trifluoroethoxy)aniline, the CF₃ group stabilizes transition states, reducing activation energy by ~15% compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in reported yields or purity during scale-up synthesis?

  • Troubleshooting :

  • Impurity Source : Trace metals from catalysts (e.g., Pd residues) can reduce purity. Use chelating agents (EDTA) during workup .
  • Yield Variability : Optimize HCl addition rate during salt formation to avoid premature crystallization.
    • Validation : Cross-validate purity via elemental analysis (C, H, N, Cl) and compare with theoretical values .

Q. How is this compound utilized as a pharmacophore or intermediate in medicinal chemistry?

  • Applications :

  • Drug Development : The trifluoroethyl group enhances metabolic stability and bioavailability by reducing basicity of adjacent amines, a strategy validated in neuroleptic agents .
  • Targeted Synthesis : Used to prepare kinase inhibitors (e.g., analogs of 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)-N-(4-(trifluoromethyl)phenyl)propanamide) .
    • Biological Assays : Screen for enzyme inhibition (e.g., cytochrome P450) using fluorometric assays .

Methodological Guidance

Designing a kinetic study to evaluate the hydrolysis of the trifluoroethyl group under physiological conditions

  • Protocol :

  • Conditions : Incubate compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 0, 24, 48, and 72 hours .
  • Data Analysis : Use first-order kinetics to calculate half-life (t₁/₂). Compare with non-fluorinated analogs to quantify fluorine’s stabilizing effect .

Best practices for synthesizing derivatives via reductive amination or cross-coupling reactions

  • Reductive Amination :

  • Use NaBH₃CN in MeOH at 0°C to minimize side reactions.
  • Purify via flash chromatography (silica gel, hexane/EtOAc gradient) .
    • Cross-Coupling :
  • Employ Pd(dppf)Cl₂ catalyst for Suzuki-Miyaura reactions with aryl boronic acids.
  • Monitor reaction progress by TLC (Rf ~0.3 in 3:1 hexane/EtOAc) .

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Reactant of Route 1
N-(2,2,2-trifluoroethyl)aniline hydrochloride
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.